

H-Lys-OH.2HCl Stability and Storage: A Technical Guide

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Compound of Interest

Compound Name: **H-Lys-OH.2HCl**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for L-Lysine Dihydrochloride (**H-Lys-OH.2HCl**). The information herein is critical for ensuring the integrity, efficacy, and safety of this essential amino acid in research and pharmaceutical applications. This document outlines the primary degradation pathways, summarizes quantitative stability data, and provides detailed experimental protocols for stability assessment.

Chemical Stability and Degradation Profile

H-Lys-OH.2HCl is a stable crystalline solid when stored under appropriate conditions. However, like all amino acids, it is susceptible to degradation, particularly in solution. The primary factors influencing its stability are temperature, pH, and moisture.

The predominant degradation pathway for L-lysine, especially under thermal stress and in aqueous solutions, is an intramolecular cyclization to form L-lysine lactam.^{[1][2]} This reaction involves the dehydration of the amino acid, where the ϵ -amino group attacks the carboxylic acid moiety.^[3] This process is significantly accelerated at elevated temperatures and is also influenced by pH.^[2] Studies have shown that the degradation of lysine and the corresponding formation of lysine lactam follow zero-order reaction kinetics in solution.^{[2][4]}

Degradation Pathway: L-Lysine to L-Lysine Lactam

The intramolecular cyclization is the most significant degradation pathway for L-lysine.

Caption: Primary degradation pathway of L-Lysine.

Recommended Storage Conditions

To maintain the long-term stability and purity of **H-Lys-OH.2HCl**, it is crucial to adhere to the following storage conditions. These recommendations are based on information from various suppliers and stability principles.

Parameter	Recommended Condition	Rationale
Temperature	15°C to 25°C	Minimizes thermal degradation and formation of lysine lactam.
Humidity	Below 60% Relative Humidity	H-Lys-OH.2HCl is hygroscopic; low humidity prevents clumping and moisture-induced degradation.
Light	Store in a dark place	Protects from potential photodegradation.
Container	Tightly sealed, airtight container	Prevents moisture absorption and contamination.

For aqueous solutions, it is recommended to prepare them fresh. If storage is necessary, solutions should be kept at 2-8°C for short-term use (up to 24 hours) or aliquoted and frozen at -20°C or below for longer-term storage to minimize degradation.

Quantitative Stability Data

The following table summarizes the calculated stability of L-lysine in an aqueous solution at pH 10.3, based on the zero-order degradation kinetics reported in a thermal degradation study.[\[2\]](#) [\[4\]](#) The initial concentration of L-lysine is considered 100%.

Storage Condition	Time (Months)	Calculated % L-Lysine Remaining	Calculated % L-Lysine Lactam Formed
25°C (Room Temp.)	3	>99.5%	<0.5%
6	>99.0%	<1.0%	
12	>98.0%	<2.0%	
24	>96.0%	<4.0%	
40°C (Accelerated)	3	~97.5%	~2.5%
6	~95.0%	~5.0%	

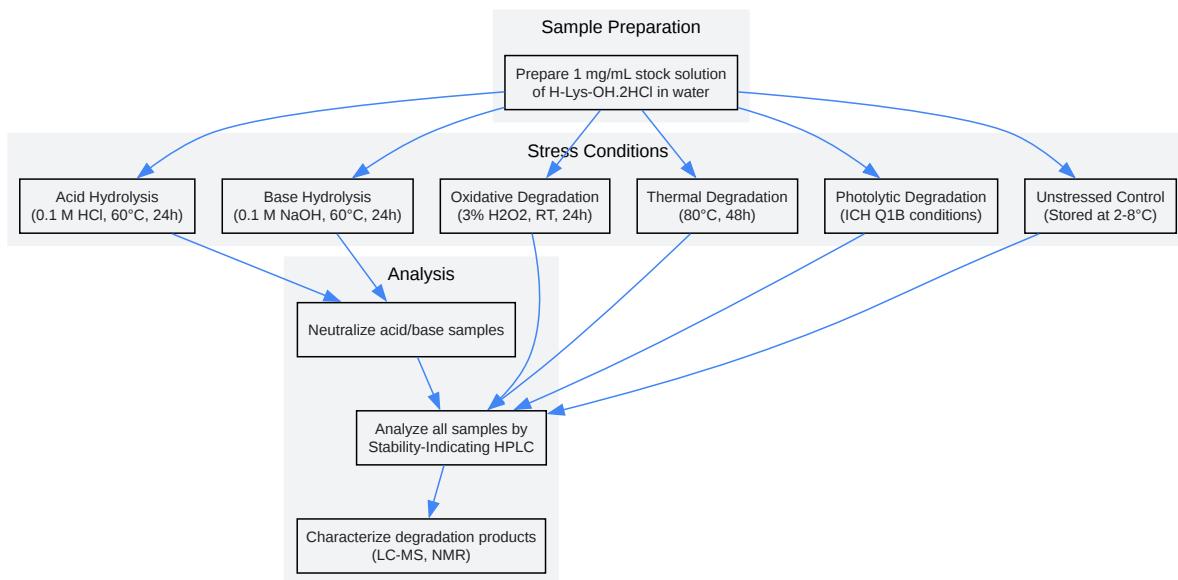
Note: These values are extrapolated from kinetic data obtained at elevated temperatures and serve as an estimation of stability. Actual stability may vary based on the specific formulation and storage conditions.

Experimental Protocols

To assess the stability of **H-Lys-OH.2HCl**, a well-defined experimental approach is necessary. This includes a stability-indicating analytical method and a forced degradation study to identify potential degradation products.

Experimental Workflow for a Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.



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Caption: Experimental workflow for a forced degradation study.

Detailed Protocol: Forced Degradation Study

Objective: To identify potential degradation products of **H-Lys-OH.2HCl** and to validate the stability-indicating nature of the analytical method.

Materials:

- **H-Lys-OH.2HCl**
- HPLC-grade water

- 0.1 M Hydrochloric acid
- 0.1 M Sodium hydroxide
- 3% Hydrogen peroxide
- HPLC system with UV detector
- pH meter
- Temperature-controlled oven and water bath

Procedure:

- Stock Solution Preparation: Prepare a 1 mg/mL stock solution of **H-Lys-OH.2HCl** in HPLC-grade water.
- Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH.
- Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool and neutralize with 0.1 M HCl.
- Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
- Thermal Degradation: Store the stock solution in an oven at 80°C for 48 hours.
- Control Sample: Keep an aliquot of the stock solution at 2-8°C, protected from light.
- Analysis: Analyze all stressed samples and the control sample using the stability-indicating HPLC method described below.

Detailed Protocol: Stability-Indicating HPLC Method

Objective: To separate and quantify H-Lys-OH and its primary degradation product, lysine lactam.

Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m)
- Mobile Phase: 10 mM potassium dihydrogen phosphate, pH adjusted to 7.5 with triethylamine.^[5]
- Flow Rate: 0.5 mL/min^[5]
- Detection Wavelength: 214 nm^[5]
- Column Temperature: 25°C^[5]
- Injection Volume: 20 μ L

Procedure:

- Standard Preparation: Prepare a series of standard solutions of H-Lys-OH and L-lysine lactam of known concentrations in the mobile phase to generate a calibration curve.
- Sample Preparation: Dilute the samples from the stability study to an appropriate concentration with the mobile phase.
- Injection and Analysis: Inject the standards and samples into the HPLC system.
- Quantification: Identify the peaks for L-lysine and L-lysine lactam based on their retention times compared to the standards. Calculate the concentration of each in the samples using the calibration curve. The percentage of degradation can be calculated by comparing the peak area of L-lysine in the stressed samples to that in the control sample.

Conclusion

The stability of **H-Lys-OH.2HCl** is paramount for its use in research and pharmaceutical development. While the solid form is stable under recommended conditions, its stability in solution is limited, with the primary degradation pathway being the formation of L-lysine lactam. By adhering to proper storage conditions and utilizing validated analytical methods, the integrity of **H-Lys-OH.2HCl** can be effectively maintained. The protocols provided in this guide offer a robust framework for assessing the stability of this critical amino acid.

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